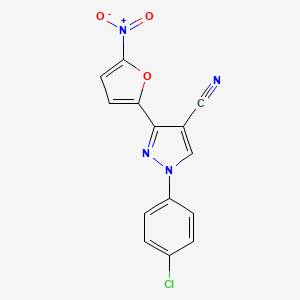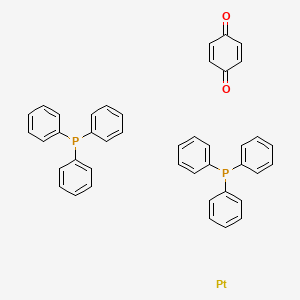
(p-Benzoquinone)bis(triphenylphosphine)platinum
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(p-Benzoquinone)bis(triphenylphosphine)platinum is an organometallic compound with the formula C42H34O2P2Pt. It is a platinum complex where the central platinum atom is coordinated to two triphenylphosphine ligands and one p-benzoquinone ligand. This compound is known for its applications in catalysis and organic synthesis due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (p-Benzoquinone)bis(triphenylphosphine)platinum typically involves the reaction of platinum(II) chloride with triphenylphosphine and p-benzoquinone. The reaction is carried out in an organic solvent such as dichloromethane or toluene under an inert atmosphere to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired complex.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(p-Benzoquinone)bis(triphenylphosphine)platinum undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form lower oxidation state complexes.
Substitution: Ligands in the complex can be substituted with other ligands, leading to the formation of new complexes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield platinum(IV) complexes, while reduction reactions may yield platinum(0) complexes. Substitution reactions can produce a wide range of platinum complexes with different ligands.
科学研究应用
(p-Benzoquinone)bis(triphenylphosphine)platinum has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation, hydroformylation, and cross-coupling reactions.
Biology: The compound is studied for its potential biological activity, including anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for cancer treatment.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals due to its catalytic properties.
作用机制
The mechanism of action of (p-Benzoquinone)bis(triphenylphosphine)platinum involves the coordination of the platinum atom to the ligands, which facilitates various chemical transformations. The molecular targets and pathways involved depend on the specific reaction or application. For example, in catalysis, the platinum center activates substrates through coordination, enabling reactions such as hydrogenation or cross-coupling.
相似化合物的比较
Similar Compounds
Bis(triphenylphosphine)platinum chloride: A similar platinum complex with chloride ligands instead of p-benzoquinone.
Bis(triphenylphosphine)palladium chloride: A palladium analog with similar coordination properties.
Bis(triphenylphosphine)nickel chloride: A nickel analog with similar coordination properties.
Uniqueness
(p-Benzoquinone)bis(triphenylphosphine)platinum is unique due to the presence of the p-benzoquinone ligand, which imparts distinct electronic and steric properties. This uniqueness makes it particularly effective in certain catalytic applications where other similar compounds may not perform as well.
属性
分子式 |
C42H34O2P2Pt |
|---|---|
分子量 |
827.7 g/mol |
IUPAC 名称 |
cyclohexa-2,5-diene-1,4-dione;platinum;triphenylphosphane |
InChI |
InChI=1S/2C18H15P.C6H4O2.Pt/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;7-5-1-2-6(8)4-3-5;/h2*1-15H;1-4H; |
InChI 键 |
NQVNVJIFFFBPEU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC(=O)C=CC1=O.[Pt] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)methanol](/img/structure/B12868925.png)
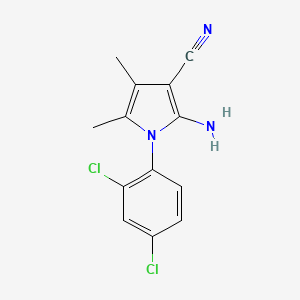
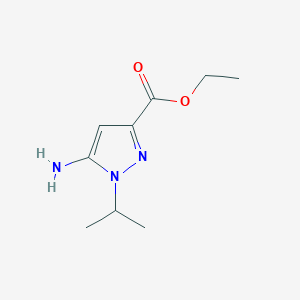
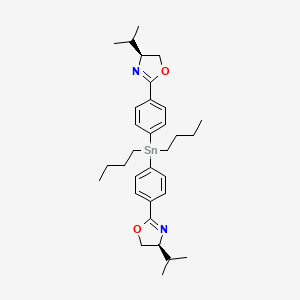

![2-Acetylbenzo[d]oxazole-4-carboxamide](/img/structure/B12868953.png)

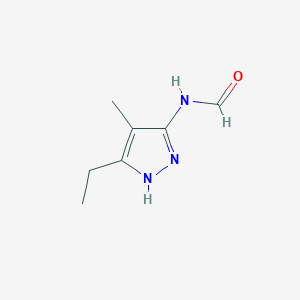
![2-(5-Methyl-1H-pyrazol-3-yl)benzo[d]thiazole](/img/structure/B12868981.png)
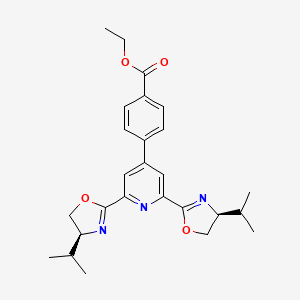
![3-methyl-6,7-dihydroisoxazolo[4,3-c]pyridin-4(5H)-one](/img/structure/B12868991.png)
